プレドニゾロン 11,21-ジアセテート
概要
説明
合成方法
合成経路と反応条件
A-81229の合成は、エリスロマイシンBから始まるいくつかの段階を伴います。エリスロマイシンBを塩化メチレン中の無水酢酸で選択的にアセチル化すると、2'-O-アセチル誘導体が生成されます。この中間体を次に、ジクロロメタン中のチオカルボニルジイミダゾールとDMAPで処理すると、4''-O-チオカルボニル誘導体が得られます。この誘導体をトルエン中で還流しながらBu3SnHで還元すると、2'-O-アセチル-4''-デオキシエリスロマイシンBが得られ、続いてメタノール中で還流させて脱アセチル化すると、4''-デオキシエリスロマイシンBが得られます。 最後の段階には、酢酸と重炭酸ナトリウムとの反応によるヘミケタールの生成、それに続く脱メチル化と還元的アルキル化が含まれます .
工業生産方法
A-81229の工業生産方法は、広く文書化されていませんが、おそらく大規模生産のために最適化された類似の合成経路に従うものと考えられます。 これらの最適化には、収率を向上させ、コストを削減するために、より効率的な試薬、触媒、および反応条件の使用が含まれる場合があります .
科学的研究の応用
作用機序
A-81229の作用機序は、細菌リボソームとの相互作用に関与し、タンパク質合成を阻害します。この作用は、A-81229が由来するエリスロマイシンBの作用と似ています。 この化合物は、細菌リボソームの50Sサブユニットに結合し、ペプチドのトランスロケーションを阻止し、細菌の増殖を阻害します .
類似の化合物との比較
A-81229は、次のような他のエリスロマイシン誘導体と似ています。
エリスロマイシンA: エリスロマイシンBが由来する親化合物。
クラリスロマイシン: 安定性とバイオアベイラビリティが向上したエリスロマイシンAの半合成誘導体。
アジスロマイシン: より広いスペクトル活性を持ち、薬物動態特性が向上した別の半合成誘導体.
生化学分析
Biochemical Properties
Prednisolone 11,21-Diacetate interacts with various enzymes, proteins, and other biomolecules. For instance, it was found that the treatment of 11,21-hydrocortisone diacetate with Corynebacterium simplex yielded Prednisolone 11,21-Diacetate . This suggests that Prednisolone 11,21-Diacetate can be produced through microbial transformation, indicating its interaction with microbial enzymes.
Cellular Effects
Prednisolone 11,21-Diacetate, like other corticosteroids, has significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to increase serum insulin-like growth factor I (IGF-I) concentrations but antagonize IGF-I tissue signaling .
Molecular Mechanism
The molecular mechanism of Prednisolone 11,21-Diacetate involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Prednisolone 11,21-Diacetate, as a glucocorticoid, binds to the glucocorticoid receptor, leading to changes in the transcription of target genes . This can result in a wide range of effects, including anti-inflammatory and immunosuppressive actions.
Temporal Effects in Laboratory Settings
The effects of Prednisolone 11,21-Diacetate can change over time in laboratory settings. For instance, short-term prednisolone administration appears to exert distinct, compartment-specific effects on IGF-I action
Dosage Effects in Animal Models
The effects of Prednisolone 11,21-Diacetate can vary with different dosages in animal models. While specific studies on Prednisolone 11,21-Diacetate are limited, studies on prednisolone suggest that lower doses are used as an anti-inflammatory, while higher doses are immunosuppressive and have a greater risk of adverse side effects .
Metabolic Pathways
Prednisolone 11,21-Diacetate is involved in various metabolic pathways. Prednisolone can be reversibly metabolized to prednisone, which is then metabolized to various other compounds . The enzymes involved in these metabolic transformations would also interact with Prednisolone 11,21-Diacetate.
Transport and Distribution
The transport and distribution of Prednisolone 11,21-Diacetate within cells and tissues are crucial aspects of its function. While specific information on Prednisolone 11,21-Diacetate is limited, glucocorticoids like prednisolone are known to diffuse freely across cell membranes .
Subcellular Localization
The subcellular localization of Prednisolone 11,21-Diacetate can affect its activity or function. As a steroid hormone, prednisolone and its derivatives are likely to be found in the cytoplasm and nucleus of cells, where they can interact with the glucocorticoid receptor to modulate gene expression .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of A-81229 involves several steps starting from erythromycin B. The selective acetylation of erythromycin B with acetic anhydride in methylene chloride produces the 2’-O-acetyl derivative. This intermediate is then treated with thiocarbonyldiimidazole and DMAP in dichloromethane to yield the 4’‘-O-thiocarbonyl derivative. The reduction of this derivative with Bu3SnH in refluxing toluene affords 2’-O-acetyl-4’‘-deoxyerythromycin B, which is subsequently deacetylated in refluxing methanol to give 4’'-deoxyerythromycin B. The final steps involve the reaction with acetic acid and sodium bicarbonate to yield the hemiketal, followed by demethylation and reductive alkylation .
Industrial Production Methods
Industrial production methods for A-81229 are not extensively documented, but they likely follow similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of more efficient reagents, catalysts, and reaction conditions to improve yield and reduce costs .
化学反応の分析
反応の種類
A-81229は、次のようなさまざまな化学反応を起こします。
酸化: 酸素の付加または水素の除去が含まれます。
還元: 水素の付加または酸素の除去が含まれます。
置換: ある官能基を別の官能基で置き換える反応.
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、無水酢酸、チオカルボニルジイミダゾール、DMAP、Bu3SnH、酢酸、重炭酸ナトリウム、ヨウ素、酢酸ナトリウム、チオ硫酸ナトリウムなどがあります .
主な生成物
これらの反応から生成される主な生成物には、2'-O-アセチル-4''-デオキシエリスロマイシンBや4''-デオキシエリスロマイシンBなどのエリスロマイシンBのさまざまな誘導体が含まれます .
科学研究への応用
類似化合物との比較
A-81229 is similar to other erythromycin derivatives, such as:
Erythromycin A: The parent compound from which erythromycin B is derived.
Clarithromycin: A semi-synthetic derivative of erythromycin A with improved stability and bioavailability.
Azithromycin: Another semi-synthetic derivative with a broader spectrum of activity and improved pharmacokinetic properties.
A-81229 is unique in its specific modifications, which may confer distinct properties and potential advantages in certain applications .
特性
IUPAC Name |
[2-[(8S,9S,10R,11S,13S,14S,17R)-11-acetyloxy-17-hydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32O7/c1-14(26)31-13-21(29)25(30)10-8-19-18-6-5-16-11-17(28)7-9-23(16,3)22(18)20(32-15(2)27)12-24(19,25)4/h7,9,11,18-20,22,30H,5-6,8,10,12-13H2,1-4H3/t18-,19-,20-,22+,23-,24-,25-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTDDKQGHIJOKSN-WEXULQILSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(=O)C1(CCC2C1(CC(C3C2CCC4=CC(=O)C=CC34C)OC(=O)C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)C=C[C@]34C)OC(=O)C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
98523-85-4 | |
Record name | Prednisolone 11,21-diacetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098523854 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PREDNISOLONE 11,21-DIACETATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W35D6WJF3K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。